Sodium 5-cyano-2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-cyano-2-methylbenzenesulfonate is an organic compound with the molecular formula C8H6NNaO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is known for its water solubility and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-cyano-2-methylbenzenesulfonate typically involves the sulfonation of 5-cyano-2-methylbenzene (toluene derivative) followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of the aromatic compound followed by neutralization and crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 5-cyano-2-methylbenzoic acid.
Reduction: 5-amino-2-methylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-cyano-2-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 5-cyano-2-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Sodium benzenesulfonate: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.
Sodium 4-methylbenzenesulfonate: Similar structure but without the cyano group, leading to different reactivity and applications.
Sodium 5-cyanobenzenesulfonate: Similar but lacks the methyl group, affecting its solubility and reactivity.
Uniqueness: Sodium 5-cyano-2-methylbenzenesulfonate is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H6NNaO3S |
---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
sodium;5-cyano-2-methylbenzenesulfonate |
InChI |
InChI=1S/C8H7NO3S.Na/c1-6-2-3-7(5-9)4-8(6)13(10,11)12;/h2-4H,1H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
DYLVFYRXXNNQAU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.